molecular formula C23H23N3O2 B2439164 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-ethoxy-1-naphthamide CAS No. 1795492-67-9

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-ethoxy-1-naphthamide

Cat. No. B2439164
M. Wt: 373.456
InChI Key: ZFSYQOKUCOMNDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-ethoxy-1-naphthamide” is a complex organic compound that contains several functional groups and rings, including a pyrrolo[2,3-b]pyridine ring, a naphthyl ring, and an amide group . Pyrrolo[2,3-b]pyridine derivatives are known to have potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolo[2,3-b]pyridine and naphthyl rings, as well as the amide group . The exact structure would depend on the positions of these groups in the molecule .

Scientific Research Applications

Electrochemical Synthesis and Properties

An etheric member of N-linked polybispyrroles was synthesized for the investigation of its electrochromic and ion receptor properties. It exhibited strong stability, a reversible redox process, and good electrochromic material properties, changing colors based on its oxidation state. Additionally, it demonstrated a selective voltammetric response towards Na+ ions among alkali series in an organic medium and was employed for the detection of Ag+ ions, showcasing its potential for metal recovery and as an ion sensor (Mert, Demir, & Cihaner, 2013).

Synthetic Pathways and Derivatives

Research on pyrrolo[1,2-a]naphthyridines and pyrrolo[2,3-b]pyridin-2(3H)-one derivatives highlighted new synthetic pathways and chemical transformations. These include cycloisomerization to produce pyrrolo[1,2-a]naphthyridines and the ring expansion of pyrrolo[2,3-b]pyridin-2(3H)-one derivatives to yield amino-naphthyridin-2(1H)-one derivatives, indicating versatility in chemical synthesis and potential for producing a variety of functional groups and derivatives (Flader et al., 2017; Croix, Massip, & Viaud-Massuard, 2018).

Fluorescence and pH Sensitivity

A study on annelated 2-amino pyridines such as pyrrolo[2,3-b]pyridines revealed that these compounds can be synthesized in a one-pot three-component process and exhibit high fluorescence and partial pH sensitivity. This discovery opens avenues for their application in sensing technologies and as fluorescent markers, demonstrating the functional diversity and potential utility of pyrrolo[2,3-b]pyridine derivatives (Schramm, Dediu, Oeser, & Müller, 2006).

Antiproliferative Activity and Kinase Inhibition

Newly synthesized pyridine, pyrazoloyridine, and furopyridine derivatives, including those with naphthyl and thienyl moieties, were evaluated for their ability to inhibit the CDK2 enzyme and showed significant antiproliferative activity against various human cancer cell lines. This research contributes to the development of potential therapeutic agents, emphasizing the medicinal chemistry applications of such derivatives (Abdel-Rahman et al., 2021).

properties

IUPAC Name

2-ethoxy-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-2-28-20-11-10-17-7-3-4-9-19(17)21(20)23(27)25-14-6-15-26-16-12-18-8-5-13-24-22(18)26/h3-5,7-13,16H,2,6,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSYQOKUCOMNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCCN3C=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-ethoxy-1-naphthamide

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